4-Bromo-3',5'-difluorobenzophenone

Description

BenchChem offers high-quality 4-Bromo-3',5'-difluorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3',5'-difluorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

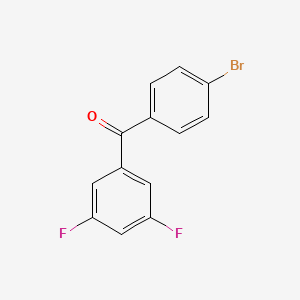

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(3,5-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrF2O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSPHHIIJGNZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373635 | |

| Record name | 4-Bromo-3',5'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844879-03-4 | |

| Record name | (4-Bromophenyl)(3,5-difluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3',5'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3',5'-difluorobenzophenone

CAS Number: 844778-99-8

Introduction: A Versatile Halogenated Benzophenone Scaffold

4-Bromo-3',5'-difluorobenzophenone is a polysubstituted aromatic ketone that holds significant potential as a versatile building block in modern organic synthesis. Its structure, featuring a brominated phenyl ring and a difluorinated phenyl ring connected by a carbonyl group, offers multiple reactive sites and unique electronic properties. The strategic placement of halogen atoms is a common strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The bromine atom provides a handle for cross-coupling reactions, while the fluorine atoms can improve metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, tailored for researchers in drug discovery and materials science.

Physicochemical Properties

While specific experimental data for 4-Bromo-3',5'-difluorobenzophenone is not extensively reported in the literature, its properties can be predicted based on structurally similar compounds such as 4,4'-difluorobenzophenone and 4-bromobenzophenone.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₃H₇BrF₂O | - |

| Molecular Weight | 297.10 g/mol | - |

| Appearance | White to off-white solid | Typical for benzophenone derivatives. |

| Melting Point | 70-90 °C | The melting point is expected to be in a similar range to related halogenated benzophenones. |

| Boiling Point | > 300 °C (at 760 mmHg) | High boiling point is characteristic of benzophenones due to their high molecular weight and polarity. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, acetone); insoluble in water. | The aromatic nature of the compound dictates its solubility profile. |

Synthesis and Mechanism: The Friedel-Crafts Acylation Approach

The most logical and widely used method for the synthesis of diaryl ketones like 4-Bromo-3',5'-difluorobenzophenone is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide in the presence of a Lewis acid catalyst. For the synthesis of the title compound, this would involve the reaction of 1,3-difluorobenzene with 4-bromobenzoyl chloride.

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 1,3-difluorobenzene.

Introduction: The Strategic Importance of Halogenated Benzophenones

An In-depth Technical Guide to 4-Bromo-3',5'-difluorobenzophenone: Structure, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed examination of the molecular structure, synthesis, and potential applications of 4-Bromo-3',5'-difluorobenzophenone. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights into the utility of this halogenated aromatic ketone.

4-Bromo-3',5'-difluorobenzophenone is a specialized organic compound built upon a benzophenone framework. Its structure is distinguished by a precise arrangement of halogen substituents: a single bromine atom on one phenyl ring and two fluorine atoms on the other. This specific halogenation pattern is not arbitrary; it imparts unique electronic properties and chemical reactivity, making the molecule a highly valuable intermediate in medicinal chemistry and materials science. The strategic placement of fluorine can enhance metabolic stability and binding affinity in drug candidates, while the bromine atom provides a reactive site for sophisticated molecular engineering through cross-coupling reactions.[1][2] Understanding the core characteristics of this molecule is essential for leveraging its full potential in advanced chemical synthesis.

Molecular Structure and Physicochemical Properties

The fundamental identity of 4-Bromo-3',5'-difluorobenzophenone is defined by its molecular architecture and resulting physical properties.

IUPAC Name: (4-bromophenyl)(3,5-difluorophenyl)methanone CAS Number: 844879-03-4[3] Molecular Formula: C₁₃H₇BrF₂O[3] Molecular Weight: 297.09 g/mol [3]

The structure consists of a central carbonyl group (a ketone) bridging two phenyl rings. One ring is substituted at the para-position (C4) with a bromine atom. The second ring features two fluorine atoms symmetrically placed at the meta-positions (C3' and C5'). This arrangement creates a molecule with distinct electronic and steric characteristics that influence its reactivity and interactions.

Caption: 2D structure of 4-Bromo-3',5'-difluorobenzophenone.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 297.09 g/mol | [3] |

| Molecular Formula | C₁₃H₇BrF₂O | [3] |

| Boiling Point | 361.2 ± 37.0 °C (Predicted) | [3] |

| Density | 1.623 ± 0.06 g/cm³ (Predicted) | [3] |

| CAS Number | 844879-03-4 | [3] |

Synthesis Pathway: The Friedel-Crafts Acylation

The synthesis of substituted benzophenones is classically achieved via the Friedel-Crafts acylation , a robust and reliable electrophilic aromatic substitution reaction.[4] This method avoids the issues of polyalkylation and carbocation rearrangements that can plague Friedel-Crafts alkylations.[4]

Mechanism Overview

The reaction proceeds through the generation of a highly electrophilic acylium ion, which is then attacked by the π-electrons of an aromatic ring.[4][5]

-

Formation of the Acylium Ion: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the halogen of an acyl chloride. This complex facilitates the cleavage of the carbon-halogen bond, generating a resonance-stabilized acylium ion (R-C≡O⁺).[5]

-

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.[4]

-

Restoration of Aromaticity: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom that was attacked, restoring the aromatic system and yielding the final acylated product.[5]

Caption: General workflow for Friedel-Crafts acylation.

Proposed Synthesis of 4-Bromo-3',5'-difluorobenzophenone

A logical synthetic route involves the Friedel-Crafts acylation between 1,3-difluorobenzene and 4-bromobenzoyl chloride. The electron-withdrawing nature of the fluorine atoms slightly deactivates the difluorobenzene ring, but the reaction is feasible under standard conditions.

Experimental Protocol

The following protocol is an adapted methodology based on established procedures for similar halogenated benzophenones.[6]

-

Apparatus Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flame-dried and maintained under an inert nitrogen atmosphere to exclude moisture, which would deactivate the catalyst.

-

Reactant Charging: The flask is charged with 1,3-difluorobenzene (1.2 equivalents) and a solvent such as dichloromethane. The mixture is cooled to 0 °C in an ice bath.

-

Catalyst Addition: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is added portion-wise to the cooled solution, ensuring the temperature does not rise significantly.

-

Acyl Chloride Addition: 4-Bromobenzoyl chloride (1.0 equivalent) is dissolved in dichloromethane and added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 16-24 hours to ensure completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (HCl). This hydrolyzes the aluminum complexes and quenches the reaction.

-

Extraction: The resulting slurry is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with dichloromethane.

-

Washing and Drying: The combined organic extracts are washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄).

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. The final pure compound is obtained via recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Step-by-step experimental workflow for synthesis.

Analytical Characterization

Confirming the identity and purity of the synthesized 4-Bromo-3',5'-difluorobenzophenone requires a suite of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show complex multiplets in the aromatic region (approx. 7.4-7.8 ppm). The protons on the bromophenyl ring and the difluorophenyl ring would have distinct splitting patterns due to coupling with each other and with the fluorine atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A key diagnostic peak would be the carbonyl carbon, expected in the range of 190-195 ppm. Other signals would correspond to the aromatic carbons, with those directly bonded to the electronegative halogens shifted downfield.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a critical technique for confirming the presence and chemical environment of the fluorine atoms. A single signal would be expected for the two equivalent fluorine atoms.

-

IR (Infrared) Spectroscopy: The most prominent feature would be a strong, sharp absorption band around 1660-1680 cm⁻¹ corresponding to the C=O (ketone) stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum would display a characteristic molecular ion (M⁺) peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio). This results in two peaks of almost equal intensity (M⁺ and M⁺+2), which is a definitive indicator of a monobrominated compound.

Applications in Drug Discovery and Materials Science

The true value of 4-Bromo-3',5'-difluorobenzophenone lies in its utility as a versatile building block. Its structure is a precursor for more complex molecules with tailored functions.

-

Scaffold for Medicinal Chemistry: The benzophenone core is present in various biologically active compounds. The specific halogenation of this molecule offers distinct advantages:

-

Fluorine Atoms: The two fluorine atoms can enhance binding affinity to biological targets through favorable electrostatic interactions. They also serve to block sites of metabolic oxidation, potentially increasing the half-life of a drug candidate.[1]

-

Bromine Atom: The bromine atom is a key functional handle. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the straightforward attachment of other molecular fragments to build complexity and explore structure-activity relationships (SAR).

-

-

Intermediate for Advanced Polymers: Analogous di-halogenated benzophenones, such as 4,4'-difluorobenzophenone, are critical monomers for high-performance polymers like Polyether Ether Ketone (PEEK).[7][8] PEEK is valued for its exceptional thermal stability and chemical resistance.[7] The unique substitution pattern of 4-Bromo-3',5'-difluorobenzophenone could be exploited to synthesize novel polymers with modified properties, such as altered solubility, different thermal characteristics, or the ability to be further functionalized via the bromine atom.

Conclusion

4-Bromo-3',5'-difluorobenzophenone is more than a simple chemical compound; it is a strategic tool for chemical innovation. Its molecular structure, featuring a ketone linker and a specific tri-halogenated pattern, provides a robust platform for constructing complex molecular architectures. The well-established Friedel-Crafts acylation provides a reliable synthetic route, and its distinct spectroscopic signature allows for unambiguous characterization. For scientists in drug discovery and materials science, this molecule offers a valuable combination of a stable core scaffold and orthogonally reactive sites, paving the way for the development of next-generation pharmaceuticals and high-performance materials.

References

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-4'-fluorobenzophenone. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Pearson. (2024, July 15). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]

-

Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Role of 4-Bromo-3,5-difluoroaniline in Modern Pharmaceutical Development. Retrieved from [Link]

- Google Patents. (n.d.).RU2394016C2 - 4,4'-difluorobenzophenone synthesis method.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 844879-03-4 CAS MSDS (4-BROMO-3',5'-DIFLUOROBENZOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. prepchem.com [prepchem.com]

- 7. Page loading... [guidechem.com]

- 8. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

4-Bromo-3',5'-difluorobenzophenone synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-3',5'-difluorobenzophenone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Bromo-3',5'-difluorobenzophenone, a key intermediate in the development of advanced materials and pharmaceutical compounds. The primary focus is on the robust and widely utilized Friedel-Crafts acylation, detailing its mechanistic underpinnings, experimental protocol, and analytical validation. Alternative synthetic strategies are also discussed to provide a broader context for researchers. This document is intended for chemists, materials scientists, and drug development professionals, offering field-proven insights into experimental design, causality, and best practices for the synthesis, purification, and characterization of this target molecule.

Introduction: Significance and Synthetic Overview

Diaryl ketones are a cornerstone structural motif in organic chemistry, finding application in photochemistry, polymer science, and medicinal chemistry. The specific compound, 4-Bromo-3',5'-difluorobenzophenone, combines several key features: a photosensitive benzophenone core, a bromine atom that serves as a versatile handle for further cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and a difluorinated phenyl ring, which can enhance metabolic stability and modulate binding affinities in biologically active molecules.

While several C-C bond-forming reactions can theoretically yield this product, the Friedel-Crafts acylation remains the most direct, scalable, and industrially relevant method.[1] This guide will dissect this primary pathway before briefly exploring alternative approaches to provide a complete synthetic landscape.

Primary Synthesis Pathway: Friedel-Crafts Acylation

The Friedel-Crafts acylation, first reported in 1877, is a classic electrophilic aromatic substitution reaction that forms a C-C bond between an aromatic ring and an acyl group.[2] For the synthesis of 4-Bromo-3',5'-difluorobenzophenone, this involves the reaction of 1,3-difluorobenzene with 4-bromobenzoyl chloride.

Reaction Principle and Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[3]

Step 1: Formation of the Acylium Ion A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 4-bromobenzoyl chloride. This polarization weakens the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[4] This ion is the active electrophile in the reaction.

Step 2: Electrophilic Aromatic Substitution The nucleophilic π-system of the 1,3-difluorobenzene ring attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.[3]

Step 3: Rearomatization A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[2]

However, a key distinction from catalytic Friedel-Crafts alkylation is that the product, a ketone, is a Lewis base. It readily forms a complex with the AlCl₃ catalyst.[2] Consequently, a stoichiometric amount or even a slight excess of AlCl₃ is required to drive the reaction to completion. This complex is then hydrolyzed during aqueous workup to liberate the final ketone product.

Mechanistic Rationale

Caption: Friedel-Crafts acylation workflow for product synthesis.

Causality Behind Experimental Choices

-

Anhydrous Conditions: Friedel-Crafts reactions are extremely sensitive to moisture. Water reacts vigorously with aluminum chloride, deactivating the catalyst and hydrolyzing the acyl chloride starting material. All glassware must be rigorously dried, and anhydrous reagents must be used.

-

Lewis Acid Stoichiometry: As the benzophenone product forms a complex with AlCl₃, at least one equivalent of the catalyst is required for each equivalent of the acyl chloride.[2] Using a slight excess (e.g., 1.1-1.2 equivalents) can help ensure the reaction goes to completion.

-

Temperature Control: The initial complexation of the acyl chloride with AlCl₃ is highly exothermic. The reaction is typically started at a low temperature (0-5 °C) to control this exotherm and prevent side reactions. It may then be allowed to warm to room temperature or gently heated to ensure completion.[5]

-

Regioselectivity: The fluorine atoms on 1,3-difluorobenzene are ortho-, para-directing but deactivating groups. The incoming electrophile (the acylium ion) will preferentially add to the positions least deactivated and sterically unhindered. Addition at the 4-position is favored over the 2-position (which is sterically hindered and electronically deactivated by two adjacent fluorine atoms). The 5-position is equivalent to the 3-position.

Alternative Synthesis Pathways

While Friedel-Crafts acylation is the preferred method, other modern cross-coupling reactions offer alternative, albeit often more complex, routes.

-

Grignard Reaction: This approach involves the reaction of a Grignard reagent, such as 3,5-difluorophenylmagnesium bromide, with 4-bromobenzaldehyde. This would produce a secondary alcohol, which would then require a subsequent oxidation step (e.g., using PCC, Swern, or Dess-Martin periodinane) to yield the desired ketone. The multi-step nature and the stringent anhydrous conditions required for Grignard reagent formation make this route less direct than Friedel-Crafts acylation.[6][7]

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction could theoretically form the target molecule by reacting 4-bromobenzoyl chloride with 3,5-difluorophenylboronic acid.[8] While powerful, Suzuki couplings can sometimes be sensitive to catalyst choice, base, and solvent, and the synthesis of the required boronic acid adds an extra step to the overall sequence.[9][10]

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a representative procedure for the synthesis of 4-Bromo-3',5'-difluorobenzophenone.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 4-Bromobenzoyl Chloride | 219.46 | 5.49 g | 25.0 | Irritant, moisture sensitive.[11] |

| 1,3-Difluorobenzene | 114.09 | 8.56 g (7.50 mL) | 75.0 | Flammable, irritant. Used as both reactant and solvent. |

| Aluminum Chloride (Anhydrous) | 133.34 | 3.67 g | 27.5 | Corrosive, reacts violently with water.[3] |

| Dichloromethane (DCM) | 84.93 | 50 mL | - | Anhydrous, used as a solvent. |

| Hydrochloric Acid (conc.) | 36.46 | ~15 mL | - | For workup. |

| Ice | 18.02 | ~100 g | - | For workup. |

| Diethyl Ether | 74.12 | ~100 mL | - | For extraction. |

| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | For drying. |

| Ethanol or Hexane/Ethyl Acetate | - | As needed | - | For recrystallization/chromatography. |

Step-by-Step Methodology

Caption: Experimental workflow for synthesis and purification.

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Dry the glassware thoroughly in an oven and assemble while hot, allowing it to cool under a stream of dry nitrogen.

-

Reagent Charging: To the flask, add 1,3-difluorobenzene (7.50 mL) and anhydrous dichloromethane (50 mL). Begin stirring and cool the mixture to 0 °C in an ice-water bath.

-

Catalyst Addition: Cautiously add the anhydrous aluminum chloride (3.67 g) to the stirred solution in small portions over 15 minutes. The temperature should be maintained below 5 °C.

-

Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (5.49 g) in 15 mL of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction Progression: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 15 mL of concentrated hydrochloric acid. Stir this mixture vigorously until the dark-colored complex decomposes and all solids dissolve.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (50 mL portions).

-

Washing: Combine all organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). The bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification:

-

Recrystallization: The crude solid can be recrystallized from a suitable solvent like ethanol to yield pure white crystals.[5]

-

Column Chromatography: If recrystallization is insufficient, the product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[12]

-

Characterization and Data

The identity and purity of the synthesized 4-Bromo-3',5'-difluorobenzophenone should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| Appearance | White to off-white crystalline solid |

| Melting Point | Literature values should be consulted for comparison. |

| ¹H NMR (CDCl₃) | Aromatic protons will appear as multiplets in the range of δ 7.0-7.8 ppm. The spectrum will show characteristic splitting patterns for the 1,4-disubstituted and 1,3,5-trisubstituted aromatic rings. |

| ¹³C NMR (CDCl₃) | The carbonyl carbon (C=O) signal is expected to be significantly downfield (~194-196 ppm).[13] Aromatic carbons will appear in the δ 110-140 ppm range, with carbons attached to fluorine showing characteristic C-F coupling. |

| FT-IR (ATR) | Strong C=O stretch for the ketone at ~1660-1680 cm⁻¹. Aromatic C=C stretches at ~1580-1600 cm⁻¹. Strong C-F stretches at ~1100-1300 cm⁻¹. C-Br stretch at ~500-600 cm⁻¹.[13] |

Safety and Handling

-

4-Bromobenzoyl Chloride: Is a lachrymator and corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. It reacts with water to produce HCl gas.

-

Aluminum Chloride: Is a corrosive solid that reacts violently with water, releasing heat and HCl gas. Handle in a dry environment (glove box or under an inert atmosphere) and add to solvents cautiously and in portions.

-

Solvents: Dichloromethane, diethyl ether, and hexane are volatile and flammable. Work in a well-ventilated fume hood away from ignition sources.

-

Acids: Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

Conclusion

The Friedel-Crafts acylation of 1,3-difluorobenzene with 4-bromobenzoyl chloride is an efficient and reliable method for the synthesis of 4-Bromo-3',5'-difluorobenzophenone. Careful control of reaction conditions, particularly moisture exclusion and temperature, is paramount to achieving high yields and purity. The protocol outlined in this guide provides a robust framework for laboratory-scale synthesis. The final product's bromine and fluorine moieties offer extensive opportunities for further chemical modification, making it a valuable building block for research in materials science and medicinal chemistry.

References

Sources

- 1. studymoose.com [studymoose.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. ikm.org.my [ikm.org.my]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 4-Bromobenzoyl chloride | C7H4BrClO | CID 68515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. teledynelabs.com [teledynelabs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3',5'-difluorobenzophenone

Introduction

4-Bromo-3',5'-difluorobenzophenone is a halogenated aromatic ketone of significant interest to researchers and professionals in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a bromine atom and two fluorine atoms on separate phenyl rings connected by a carbonyl group—imparts a distinct combination of steric and electronic properties. This guide provides a comprehensive overview of the physical and spectroscopic properties of this compound, offering both established data for structurally similar molecules and well-reasoned predictions for the title compound. The methodologies and analytical frameworks presented herein are designed to be a practical resource for the synthesis, purification, and characterization of 4-Bromo-3',5'-difluorobenzophenone and related compounds.

Substituted benzophenones are a critical class of compounds, serving as versatile scaffolds in the development of pharmaceuticals and as functional components in advanced materials. The incorporation of halogen atoms, particularly fluorine and bromine, can significantly modulate a molecule's pharmacokinetic profile, binding affinity to biological targets, and photophysical properties. For instance, the presence of fluorine can enhance metabolic stability and binding interactions, while bromine provides a site for further synthetic elaboration through cross-coupling reactions.

This document is structured to provide a holistic understanding of the physical characteristics of 4-Bromo-3',5'-difluorobenzophenone, beginning with its fundamental properties and extending to detailed spectroscopic analysis. Each section is grounded in established chemical principles and supported by comparative data from closely related, well-characterized benzophenone analogues.

Core Physical Properties

The physical properties of a compound are foundational to its handling, purification, and formulation. For 4-Bromo-3',5'-difluorobenzophenone, while extensive experimental data is not widely published, we can predict its properties with a high degree of confidence based on established trends for halogenated aromatic ketones.

| Property | Predicted Value/Information | Basis for Prediction and Key Considerations |

| Molecular Formula | C₁₃H₇BrF₂O | Based on the chemical structure. |

| Molecular Weight | 297.09 g/mol | Calculated from the atomic weights of the constituent elements.[1] |

| CAS Number | 844879-03-4 | Chemical Abstracts Service registry number.[1] |

| Melting Point | 75-85 °C (Predicted) | The melting point is influenced by the planarity and packing efficiency of the molecule in the crystal lattice. Compared to 4-bromobenzophenone (m.p. 81-83 °C) and 4,4'-difluorobenzophenone (m.p. 106-109 °C), the unsymmetrical substitution and the presence of the bulky bromine atom may disrupt crystal packing, leading to a slightly lower or comparable melting point to 4-bromobenzophenone.[2][3] |

| Boiling Point | ~361.2 ± 37.0 °C (Predicted) | This is a computationally predicted value.[1] High boiling points are characteristic of benzophenones due to their high molecular weight and polar carbonyl group. |

| Appearance | White to off-white crystalline solid (Predicted) | Benzophenones are typically crystalline solids at room temperature.[4] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane, and likely insoluble in water. | The polar carbonyl group and the halogen atoms allow for dipole-dipole interactions with polar organic solvents. The large aromatic structure limits solubility in water. Aromatic ketones generally exhibit good solubility in a range of organic solvents. |

Proposed Synthesis: A Friedel-Crafts Approach

A reliable method for the synthesis of 4-Bromo-3',5'-difluorobenzophenone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

Reaction Scheme:

Sources

An In-Depth Technical Guide to the Spectral Analysis of 4-Bromo-3',5'-difluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3',5'-difluorobenzophenone is a halogenated aromatic ketone of significant interest in synthetic chemistry and drug discovery. Its utility as a versatile building block stems from the unique electronic properties conferred by its substituted phenyl rings. The bromine atom provides a site for further functionalization through cross-coupling reactions, while the difluorinated phenyl ring can enhance metabolic stability and binding affinity of derivative compounds. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of more complex molecules derived from it.

Chemical Structure and Properties:

-

Chemical Name: (4-bromophenyl)(3,5-difluorophenyl)methanone

-

CAS Number: 844879-03-4[1]

-

Molecular Formula: C₁₃H₇BrF₂O[1]

-

Molecular Weight: 297.09 g/mol [1]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Bromo-3',5'-difluorobenzophenone, ¹H, ¹³C, and ¹⁹F NMR spectra will provide complementary and crucial information for its structural verification.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the seven aromatic protons. The protons on the 4-bromophenyl ring will appear as a pair of doublets, characteristic of a para-substituted benzene ring. The protons on the 3,5-difluorophenyl ring will present as a doublet and a triplet, arising from coupling to the fluorine atoms.

Expected Chemical Shifts and Multiplicities:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | 7.65 - 7.75 | d | ~ 8.5 |

| H-3', H-5' | 7.55 - 7.65 | d | ~ 8.5 |

| H-2, H-6 | 7.30 - 7.40 | d | ~ 6.5 (³JHF) |

| H-4 | 7.15 - 7.25 | t | ~ 8.0 (⁴JHF) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display signals for all 13 carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal. The carbon atoms directly bonded to fluorine will appear as doublets due to one-bond C-F coupling, which is typically large. The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms.

Expected Chemical Shift Ranges:

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| C=O | 194 - 196 |

| C-3, C-5 (C-F) | 162 - 164 (d, ¹JCF ≈ 250 Hz) |

| C-1' | 138 - 140 |

| C-1 | 136 - 138 (t, ³JCF ≈ 10 Hz) |

| C-3', C-5' | 131 - 133 |

| C-2', C-6' | 130 - 132 |

| C-4' (C-Br) | 128 - 130 |

| C-2, C-6 | 115 - 117 (d, ²JCF ≈ 25 Hz) |

| C-4 | 112 - 114 (t, ⁴JCF ≈ 20 Hz) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms at the 3 and 5 positions of the phenyl ring. This signal will likely appear as a triplet due to coupling with the two adjacent protons (H-2 and H-6).

Expected Chemical Shift:

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) |

| F-3, F-5 | -105 to -110 |

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃. These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra of 4-Bromo-3',5'-difluorobenzophenone is provided below.

Instrumentation:

-

A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).

-

A 5 mm broadband probe.

Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for more polar samples.

-

Sample Weighing: Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Data Acquisition:

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR:

-

Acquire a one-dimensional fluorine spectrum.

-

Typical parameters: 64-128 scans, relaxation delay of 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Bromo-3',5'-difluorobenzophenone will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Predicted IR Absorption Bands

Key Expected Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 1660 - 1680 | C=O stretch (ketone) | Strong |

| 1580 - 1600 | C=C stretch (aromatic) | Medium-Strong |

| 1450 - 1500 | C=C stretch (aromatic) | Medium |

| 1200 - 1300 | C-F stretch | Strong |

| 1000 - 1100 | C-Br stretch | Medium |

| 800 - 850 | C-H bend (para-substituted) | Strong |

| 700 - 800 | C-H bend (meta-substituted) | Strong |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

This protocol outlines the preparation of a potassium bromide (KBr) pellet for solid-state IR analysis.

Materials:

-

Fourier-Transform Infrared (FT-IR) spectrometer.

-

Agate mortar and pestle.

-

KBr pellet press.

-

IR-grade KBr powder.

Procedure:

-

Sample Grinding: Grind 1-2 mg of the solid sample in an agate mortar and pestle until a fine, uniform powder is obtained.

-

Mixing with KBr: Add approximately 100-200 mg of dry IR-grade KBr powder to the mortar and gently mix with the sample.

-

Further Grinding: Grind the mixture thoroughly for several minutes to ensure a homogeneous dispersion of the sample in the KBr.

-

Pellet Pressing: Transfer the mixture to the anvil of a KBr pellet press. Assemble the press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum (Electron Ionization)

Under electron ionization (EI) conditions, 4-Bromo-3',5'-difluorobenzophenone is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

Expected Key Fragments:

| m/z | Fragment Ion |

| 296/298 | [C₁₃H₇BrF₂O]⁺ (Molecular ion) |

| 217 | [M - Br]⁺ |

| 183 | [C₆H₄BrCO]⁺ |

| 141 | [C₆H₃F₂CO]⁺ |

| 105 | [C₆H₅CO]⁺ (from potential rearrangement) |

| 77 | [C₆H₅]⁺ |

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes the general procedure for obtaining an EI mass spectrum.

Instrumentation:

-

A mass spectrometer equipped with an electron ionization source (e.g., a GC-MS system).

Sample Introduction:

-

Direct Insertion Probe (DIP):

-

Place a small amount of the solid sample in a capillary tube.

-

Insert the tube into the direct insertion probe.

-

Introduce the probe into the high-vacuum source of the mass spectrometer.

-

Gently heat the probe to volatilize the sample into the ion source.

-

-

Gas Chromatography (GC) Inlet:

-

Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet. The compound will be vaporized and separated from the solvent on the GC column before entering the MS source.

-

Data Acquisition:

-

Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Key Structural and Spectroscopic Relationships

Chemical Structure and Numbering

Caption: Chemical structure of 4-Bromo-3',5'-difluorobenzophenone with atom numbering.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathways for 4-Bromo-3',5'-difluorobenzophenone in EI-MS.

Conclusion

This technical guide provides a comprehensive framework for understanding and acquiring the spectral data of 4-Bromo-3',5'-difluorobenzophenone. While experimental data for this specific molecule is not widely published, the predicted NMR, IR, and MS characteristics, based on established spectroscopic principles and data from analogous compounds, offer a reliable foundation for its identification and characterization. The detailed experimental protocols provided herein are designed to enable researchers to generate high-quality data, facilitating their synthetic and drug discovery endeavors. As with any analytical work, a combination of these spectroscopic techniques will provide the most definitive structural confirmation.

References

-

PubChem. (n.d.). 4-Bromobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Difluorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 4,4'-Difluorobenzophenone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Reich, H. J. (2021). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of 4-Bromo-3',5'-difluorobenzophenone: A Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of 4-Bromo-3',5'-difluorobenzophenone, a halogenated aromatic ketone of significant interest in synthetic chemistry and drug discovery. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It combines theoretical predictions based on molecular structure, insights from analogous compounds, and a detailed, practical framework for the empirical determination of its solubility in various organic solvents. Our objective is to equip researchers with the foundational knowledge and methodologies required to effectively utilize this compound in their laboratory and development endeavors.

Introduction to 4-Bromo-3',5'-difluorobenzophenone: Structure and Significance

4-Bromo-3',5'-difluorobenzophenone belongs to the benzophenone family, a class of diaryl ketones that are fundamental building blocks in organic chemistry.[1] The parent benzophenone structure is known for its utility as a photoinitiator, a fragrance ingredient, and a synthetic intermediate.[2] The subject molecule is distinguished by specific halogen substitutions: a bromine atom on one phenyl ring and two fluorine atoms on the other.

These halogen atoms significantly influence the molecule's physicochemical properties, including its lipophilicity, electronic character, and potential for intermolecular interactions. Such modifications are crucial in the design of novel pharmaceuticals and advanced materials, where precise control over properties like solubility is paramount for formulation, bioavailability, and reaction kinetics. The strategic placement of fluorine atoms, for instance, is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity.

Predicted Solubility Profile: A Theoretical Assessment

In the absence of direct experimental data, a qualitative solubility profile can be predicted by analyzing the molecular structure of 4-Bromo-3',5'-difluorobenzophenone and drawing parallels with structurally related compounds.

Molecular Structure Analysis:

-

Core Structure: The benzophenone core provides a large, relatively nonpolar aromatic surface area, suggesting a general affinity for organic solvents over water.[2][3]

-

Halogenation: The presence of a bromine atom and two fluorine atoms increases the molecular weight and alters the electronic distribution. Fluorine's high electronegativity can create localized dipoles.

-

Polarity: The carbonyl group (C=O) introduces a polar site capable of acting as a hydrogen bond acceptor.

Analog-Based Predictions:

General benzophenones are described as being soluble in organic solvents like alcohols, ethers, and acetone, while being practically insoluble in water.[3][4] More specifically, studies on similar halogenated aromatic compounds, such as 1-Bromo-3,5-difluorobenzene, indicate solubility in solvents like ethanol and chloroform.[5] The difluoromethoxy group in related phenols is noted to enhance solubility in non-polar and polar aprotic solvents.[6]

Based on these principles, 4-Bromo-3',5'-difluorobenzophenone is predicted to exhibit the following solubility characteristics:

-

High Solubility: In polar aprotic solvents like acetone, ethyl acetate, and acetonitrile, where dipole-dipole interactions and London dispersion forces can be maximized.

-

Moderate to High Solubility: In polar protic solvents such as ethanol and methanol, facilitated by hydrogen bonding with the carbonyl oxygen.

-

Moderate Solubility: In nonpolar aromatic solvents like toluene, driven by π-π stacking interactions between the aromatic rings of the solute and solvent.

-

Low to Negligible Solubility: In highly polar solvents like water and nonpolar aliphatic solvents like hexane.

The following table provides a template for researchers to populate with experimentally determined data.

| Organic Solvent | Chemical Class | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL) at 25°C |

| Methanol | Polar Protic | High | Data to be determined |

| Ethanol | Polar Protic | High | Data to be determined |

| Isopropanol | Polar Protic | Moderate to High | Data to be determined |

| Acetone | Polar Aprotic | High | Data to be determined |

| Ethyl Acetate | Polar Aprotic | High | Data to be determined |

| Acetonitrile | Polar Aprotic | High | Data to be determined |

| Dichloromethane | Halogenated | High | Data to be determined |

| Chloroform | Halogenated | High | Data to be determined |

| Toluene | Aromatic | Moderate | Data to be determined |

| Tetrahydrofuran (THF) | Ether | High | Data to be determined |

| Hexane | Nonpolar Aliphatic | Low | Data to be determined |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is essential. The gravimetric method is a reliable and widely used technique for this purpose.[7][8] This protocol outlines the necessary steps for determining the solubility of 4-Bromo-3',5'-difluorobenzophenone in a range of organic solvents at a controlled temperature.

Materials and Equipment

-

4-Bromo-3',5'-difluorobenzophenone (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Constant temperature shaker bath or incubator

-

Vials with airtight seals (e.g., screw-cap vials with PTFE liners)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Bromo-3',5'-difluorobenzophenone to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

To each vial, add a known volume (e.g., 5.00 mL) of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease shaking and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry vial. This step removes any suspended microcrystals.

-

-

Solvent Evaporation and Quantification:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent from the vial. This can be done in a fume hood at room temperature, or more rapidly in an oven at a temperature well below the melting point of the solute, or in a vacuum oven.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the vial containing the dry solute residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

The solubility can then be expressed in various units, such as g/100 mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the gravimetric determination of solubility.

Physicochemical Principles Influencing Solubility

The solubility of 4-Bromo-3',5'-difluorobenzophenone in organic solvents is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.

-

Solute-Solvent Interactions: For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

-

Polarity and Dipole Moments: The polarity of the solvent plays a critical role. Polar aprotic solvents can engage in strong dipole-dipole interactions with the polar carbonyl group of the benzophenone.

-

Hydrogen Bonding: Polar protic solvents can act as hydrogen bond donors to the carbonyl oxygen, which is a strong hydrogen bond acceptor. This is a significant driving force for solubility in alcohols.

-

Van der Waals Forces: London dispersion forces are present in all interactions and are particularly important for solubility in nonpolar solvents. The large, polarizable electron clouds of the aromatic rings and the bromine atom contribute significantly to these forces.

-

Temperature Effects: The dissolution of most solid organic compounds is an endothermic process. Therefore, according to Le Chatelier's principle, solubility generally increases with increasing temperature.[7][8]

The interplay of these factors determines the extent to which 4-Bromo-3',5'-difluorobenzophenone will dissolve in a given solvent.

Caption: Key factors influencing the solubility of organic compounds.

Conclusion and Future Directions

While specific quantitative solubility data for 4-Bromo-3',5'-difluorobenzophenone remains to be published, this guide provides a robust framework for its theoretical prediction and empirical determination. The structural features of the molecule suggest favorable solubility in a range of common polar aprotic and protic organic solvents. The provided experimental protocol offers a clear and reliable method for researchers to generate the precise data needed for their work.

The systematic study of the solubility of this and related compounds is crucial for advancing their application in organic synthesis, materials science, and drug development. Future work should focus on generating comprehensive solubility data across a wide range of solvents and temperatures, which will be invaluable for process optimization, formulation development, and predictive modeling.

References

-

PubChem. 4-Bromo-3,5-difluorophenol. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2020). Amended Safety Assessment of Benzophenones as Used in Cosmetics. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Retrieved from [Link]

-

ResearchGate. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Retrieved from [Link]

-

Solubility of Things. Benzophenone. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Retrieved from [Link]

-

NCBI Bookshelf. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]

-

Carl Roth. 4,4'-Difluorobenzophenone - Safety Data Sheet. Retrieved from [Link]

-

Cheméo. Chemical Properties of 4,4'-Difluorobenzophenone (CAS 345-92-6). Retrieved from [Link]

-

MDPI. (2021). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Retrieved from [Link]

-

Wikipedia. Benzophenone. Retrieved from [Link]

-

Galaxy Surfactants Ltd. GalSORB Benzophenone-4. Retrieved from [Link]

-

Wikipedia. 4,4'-Difluorobenzophenone. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. 1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. Retrieved from [Link]

-

Sciencemadness Wiki. Benzophenone. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Navigating Organic Synthesis with 4-Bromo-3-fluorobenzotrifluoride: A Chemist's Guide. Retrieved from [Link]

-

Chemwin. Exploring 4,4-Difluorobenzophenone: Properties, Applications, and Industry Impact. Retrieved from [Link]

Sources

- 1. Benzophenone - Wikipedia [en.wikipedia.org]

- 2. Benzophenone - Sciencemadness Wiki [sciencemadness.org]

- 3. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. cir-safety.org [cir-safety.org]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 4-Bromo-3',5'-difluorobenzophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Synthesis and SILICO Analysis

4-Bromo-3',5'-difluorobenzophenone is a halogenated aromatic ketone. Its structural motifs, including the benzophenone core and halogen substituents, are prevalent in pharmacologically active compounds and advanced materials. Halogenated aromatic compounds are key intermediates in the synthesis of pharmaceuticals, such as antiviral agents and tyrosine kinase inhibitors for cancer therapy.[1] The bromine atom provides a reactive handle for cross-coupling reactions, while the fluorine atoms can enhance metabolic stability and binding affinity, crucial properties in drug design.[1]

Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule at a quantum level is paramount for predicting its behavior in biological systems and for designing novel derivatives with enhanced therapeutic potential. Quantum chemical calculations provide a powerful lens to elucidate these properties, offering insights that are often difficult or impossible to obtain through experimental methods alone. This guide provides a comprehensive, field-proven methodology for conducting a thorough quantum chemical analysis of 4-Bromo-3',5'-difluorobenzophenone using Density Functional Theory (DFT), a workhorse of modern computational chemistry.

Theoretical Foundation and Method Selection

The core of our analysis relies on Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

-

The DFT Functional: B3LYP The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for this study. B3LYP is a well-established and widely validated functional for organic molecules, providing reliable geometric and electronic properties.[2] Its inclusion of both Hartree-Fock and DFT exchange components makes it robust for a wide range of chemical systems.[3]

-

The Basis Set: 6-311++G(d,p) A basis set is the set of mathematical functions used to build the molecular orbitals. For a molecule containing heteroatoms and halogens, a flexible and comprehensive basis set is crucial. The Pople-style 6-311++G(d,p) basis set is an excellent choice:

-

6-311G : This triple-zeta valence basis set provides a high degree of flexibility for valence electrons, which are most involved in chemical bonding and reactivity.

-

++ : The double diffuse functions are critical for accurately describing the electron density far from the nucleus, which is important for anions, excited states, and non-covalent interactions.

-

(d,p) : Polarization functions (d for heavy atoms, p for hydrogen) are essential for describing the non-spherical nature of electron density in molecules, allowing for more accurate geometries and energies.[4][5]

-

This combination of B3LYP/6-311++G(d,p) represents a high-level, reliable, and widely-used theoretical model for the quantum chemical investigation of organic molecules.[2][6]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a systematic approach to the quantum chemical analysis of 4-Bromo-3',5'-difluorobenzophenone using a computational chemistry package like Gaussian.[7]

Step 1: Molecular Structure Input

-

Build the Molecule : Using a molecular builder like GaussView[8][9] or Avogadro, construct the 3D structure of 4-Bromo-3',5'-difluorobenzophenone.

-

Initial Cleaning : Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure. This step is crucial to avoid starting the more expensive quantum calculations from a highly distorted geometry.

-

Define Charge and Multiplicity : For the neutral molecule in its ground state, the charge is 0 and the spin multiplicity is 1 (singlet).

Step 2: Geometry Optimization

The goal of geometry optimization is to find the coordinates on the potential energy surface that correspond to a minimum energy structure.

-

Set up the Calculation :

-

Job Type : Opt (Optimization)

-

Method : DFT, B3LYP functional

-

Basis Set : 6-311++G(d,p)

-

Charge/Multiplicity : 0 1

-

-

Execute the Calculation : Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule until convergence criteria are met.[10]

-

Output : The primary output will be a new set of Cartesian coordinates for the optimized, lowest-energy conformation of the molecule.

Step 3: Frequency Analysis (Self-Validation)

A frequency calculation is a critical self-validation step. It confirms that the optimized structure is a true energy minimum and provides valuable thermodynamic and spectroscopic data.

-

Set up the Calculation :

-

Job Type : Freq (Frequency)

-

Method/Basis Set : Use the exact same level of theory (B3LYP/6-311++G(d,p)) and the optimized geometry from Step 2. Using a different level of theory will yield meaningless results.

-

-

Execute and Verify :

-

Confirmation of Minimum : A true minimum energy structure will have zero imaginary frequencies. If one or more imaginary frequencies are present, it indicates a saddle point (a transition state), and the structure needs to be re-optimized.

-

Thermochemical Data : The output provides zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Vibrational Spectra : The calculation yields the vibrational modes and their corresponding frequencies and IR intensities, which can be used to predict the molecule's IR spectrum.

-

Computational Workflow Diagram

The entire computational process, from initial structure creation to in-depth analysis, can be visualized as a sequential workflow. This ensures a systematic and verifiable approach to the quantum chemical investigation.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 6. researchgate.net [researchgate.net]

- 7. gaussian.com [gaussian.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

Methodological & Application

Application Note & Protocol: Synthesis of 4-Bromo-3',5'-difluorobenzophenone via Friedel-Crafts Acylation

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

4-Bromo-3',5'-difluorobenzophenone is a halogenated aromatic ketone of significant interest as a versatile building block in medicinal chemistry and materials science. Its structural motifs—a brominated phenyl ring and a difluorinated phenyl ring bridged by a carbonyl group—offer multiple reaction sites for further chemical modification, making it a valuable precursor for the synthesis of complex molecules, including pharmaceutical intermediates and specialized polymers.

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[1] This electrophilic aromatic substitution reaction provides a direct and reliable method for synthesizing aryl ketones.[2][3] A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which effectively prevents the polysubstitution side reactions that often plague alkylations.[1][4] This application note provides a comprehensive guide to the synthesis of 4-Bromo-3',5'-difluorobenzophenone, detailing the underlying mechanism, a robust experimental protocol, and critical insights for process optimization.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via the Friedel-Crafts acylation of bromobenzene with 3,5-difluorobenzoyl chloride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[5] The reaction mechanism unfolds in three primary stages:

-

Generation of the Acylium Ion: The Lewis acid catalyst interacts with the 3,5-difluorobenzoyl chloride. The aluminum atom in AlCl₃ acts as an electron pair acceptor, coordinating to the chlorine atom of the acyl chloride.[6][7] This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion.[3][8]

-

Electrophilic Attack: The π-electron system of the bromobenzene ring, acting as a nucleophile, attacks the electrophilic carbon of the acylium ion.[3][6] This step forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7] The bromine atom on the benzene ring is an ortho-, para-directing group; however, the acylation occurs predominantly at the para-position due to the significant steric hindrance at the ortho-positions imposed by the bulky acylium ion.[4]

-

Restoration of Aromaticity: The [AlCl₄]⁻ complex, formed in the first step, acts as a base, abstracting the proton from the sp³-hybridized carbon of the arenium ion.[9][10] This deprotonation restores the aromaticity of the ring, yielding the final product, 4-Bromo-3',5'-difluorobenzophenone, and regenerating the AlCl₃ catalyst.[6]

However, the regenerated AlCl₃ immediately forms a stable complex with the ketone product, which is a moderate Lewis base.[9] This complexation is typically irreversible under the reaction conditions, necessitating the use of stoichiometric or slightly excess amounts of the Lewis acid "catalyst".[9] The complex is later decomposed during the aqueous work-up.

Diagram: Mechanism of Friedel-Crafts Acylation

Caption: Generalized workflow for Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol outlines the synthesis of 4-Bromo-3',5'-difluorobenzophenone.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount (Equiv.) | Quantity | Properties & Notes |

| Bromobenzene | C₆H₅Br | 157.01 | 1.0 | User Defined | Substrate. Ensure anhydrous. |

| 3,5-Difluorobenzoyl Chloride | C₇H₃ClF₂O | 176.55 | 1.05 | Calculated | Acylating agent. Corrosive and moisture-sensitive. |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 1.2 | Calculated | Lewis acid catalyst. Corrosive, water-reactive.[11] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Sufficient Volume | Anhydrous solvent. Potential carcinogen.[12] |

| Hydrochloric Acid (conc.) | HCl | 36.46 | - | As needed | For work-up. Corrosive. |

| Crushed Ice / Deionized Water | H₂O | 18.02 | - | Sufficient Volume | For quenching the reaction. |

| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | - | As needed | For washing/neutralization. |

| Brine (sat. NaCl soln.) | NaCl | 58.44 | - | As needed | For washing. |

| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | - | As needed | Drying agent. |

Step-by-Step Methodology

Safety First: All operations must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[13]

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Cap the condenser with a drying tube (e.g., filled with CaCl₂) or connect it to an inert gas (N₂ or Ar) line to maintain an anhydrous atmosphere.[1] Glassware must be thoroughly dried in an oven before use.[11]

-

Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (DCM) followed by the portion-wise addition of anhydrous aluminum chloride (1.2 equivalents).[11] Stir the mixture to form a suspension and cool it to 0-5 °C using an ice-water bath.

-

Acylating Agent Addition: Charge the dropping funnel with 3,5-difluorobenzoyl chloride (1.05 equivalents). Add the acyl chloride dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 10 °C. The formation of the acylium ion complex is often exothermic.[11]

-

Substrate Addition: After the complete addition of the acyl chloride, add bromobenzene (1.0 equivalent) to the dropping funnel. Add the bromobenzene dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains controlled.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (bromobenzene) is consumed.[1][14]

-

Reaction Quench / Work-up: This step is highly exothermic and releases HCl gas.[1] Perform with extreme caution. Slowly and carefully pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1][12]

-

Extraction and Neutralization: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with fresh portions of DCM.[14] Combine all organic extracts and wash sequentially with:

-

Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

-

Brine (saturated NaCl solution).

-

-

Isolation and Purification: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[12] The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate) to yield pure 4-Bromo-3',5'-difluorobenzophenone.[15]

Process Optimization and Troubleshooting

Optimizing a Friedel-Crafts acylation is critical for achieving high yield and purity.

| Parameter | Rationale & Optimization Strategy |

| Catalyst Stoichiometry | Rationale: The ketone product forms a complex with AlCl₃, sequestering it from the catalytic cycle.[9] Strategy: A minimum of one equivalent of AlCl₃ per equivalent of acylating agent is required. Using a slight excess (1.1-1.3 equivalents) is common to drive the reaction to completion and account for any minor deactivation by atmospheric moisture.[1][9] |

| Reagent Purity | Rationale: The Lewis acid catalyst is extremely sensitive to moisture.[12] Any water present will react with and deactivate AlCl₃. Strategy: Use freshly opened, high-purity anhydrous AlCl₃. Ensure all reagents and the solvent are anhydrous. Dry all glassware meticulously.[11][12] |

| Temperature Control | Rationale: The initial formation of the acylium ion complex and the subsequent acylation are exothermic.[11] Poor temperature control can lead to side reactions and reduced yield. Strategy: Perform initial additions at low temperatures (0-5 °C) to manage the exotherm. Allowing the reaction to proceed at room temperature is often sufficient, though gentle heating may sometimes be required.[16] |

| Substrate Reactivity | Rationale: Friedel-Crafts acylation is an electrophilic substitution. Electron-withdrawing groups on the aromatic substrate deactivate it.[12] Insight: Bromobenzene is moderately deactivated by the inductive effect of bromine, but the lone pairs on bromine allow it to participate in resonance, making it an ortho-, para-director that is still sufficiently reactive for this acylation. |

Safety and Waste Management

-

Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle only in a dry environment and prevent contact with skin and eyes.[1]

-

3,5-Difluorobenzoyl Chloride: A corrosive acyl chloride and a lachrymator (causes tearing). It will react with moisture to produce HCl. Always handle in a fume hood.[12]

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling exclusively within a fume hood.[1]

-

Hydrogen Chloride (HCl) Gas: A toxic and corrosive gas is evolved during the reaction and especially during the quenching step. Ensure the reaction setup is properly vented into a fume hood or connected to a scrubber.[1]

-

Waste Disposal: Aqueous waste from the work-up will be highly acidic. Neutralize carefully with a base (e.g., sodium bicarbonate) before disposal. Collect all chlorinated organic waste in a designated container for proper disposal according to institutional guidelines.

Product Characterization

-

Chemical Name: (4-bromophenyl)(3,5-difluorophenyl)methanone[17]

-

Molecular Formula: C₁₃H₇BrF₂O[17]

-

Formula Weight: 297.09 g/mol [17]

-

Appearance: Typically an off-white to white crystalline solid.[15]

-

Boiling Point (Predicted): 361.2 ± 37.0 °C[17]

References

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Saskoer.ca. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

-

Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from [Link]

-

American Chemical Society. (n.d.). Automated Process Research. An Example of Accelerated Optimization of the Friedel-Crafts Acylation Reaction, a Key Step. Retrieved from [Link]

-

ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3,5-difluorophenol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-4'-fluorobenzophenone. Retrieved from [Link]

-

Ivypanda. (2024). Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. Retrieved from [Link]

-